N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,21H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWXGONSQMMKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodologies
Indole Core Functionalization
The 3-(hydroxymethyl)indole intermediate is critical. Two primary approaches dominate:
Vilsmeier-Haack Formylation Followed by Reduction
- Step 1 : Formylation of indole at the 3-position using POCl₃ and DMF (Vilsmeier-Haack reaction) yields 3-formylindole.
- Step 2 : Sodium borohydride reduction converts the formyl group to hydroxymethyl.
- Yield : ~75–85% (combined steps).
Direct Hydroxymethylation via Aldol Condensation
Acetamide Installation at the 1-Position
Two routes are prevalent for introducing the N-(4-chlorophenyl)acetamide group:
Chloroacetylation and Nucleophilic Substitution
- Step 1 : 3-(Hydroxymethyl)indole reacts with chloroacetyl chloride in THF with triethylamine, yielding 2-chloro-N-[3-(hydroxymethyl)indol-1-yl]acetamide.
- Step 2 : Displacement of chloride with 4-chloroaniline in DMF/K₂CO₃ at 60°C.
- Yield : 62–68% (Step 1), 55–60% (Step 2).
Direct Amide Coupling
Hydroxymethyl Group Protection-Deprotection
To prevent oxidation or side reactions during amidation:
Comparative Analysis of Synthetic Routes
Optimization and Green Chemistry Approaches
Solvent and Catalyst Selection
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(1H-Indol-3-yl)acetamide
This compound (C₁₆H₁₃ClN₂O, MW 284.74 g/mol) shares the same indole-acetamide backbone and 4-chlorophenyl group but lacks the hydroxymethyl substituent. The absence of this group reduces polarity, as evidenced by its lower molecular weight and logP (calculated 2.81 vs. ~2.0 for the hydroxymethyl variant) . This difference may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-oxoacetamide
Featuring a 4-fluorobenzyl group and a ketone at the acetamide’s α-position, this analog (C₁₇H₁₃FN₂O₂, MW 296.30 g/mol) exhibits increased electron-withdrawing character due to the fluorine atom. The ketone group introduces a planar, conjugated system that may enhance binding to enzymes like cyclooxygenase (COX), contrasting with the hydroxymethyl group’s flexibility and hydrogen-bonding capacity .
Heterocyclic Variants
2-Phenyl Benzimidazole-1-Acetamide Derivatives
Compounds such as 3q (2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide) replace the indole core with a benzimidazole ring. These derivatives demonstrate notable anthelmintic activity, with 3q causing paralysis and death in Pheretima posthuma at 50 mg/mL, comparable to albendazole .
Triazole-Containing Acetamides
Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) incorporates a triazole ring, introducing additional hydrogen-bonding sites (N-H and triazole N atoms). The naphthalene group enhances lipophilicity (logP ~4.5), contrasting with the hydroxymethyl indole analog’s moderate polarity .
Substituent Effects on Bioactivity and Physicochemical Properties
Halogen Substituents
- 4-Chlorophenyl vs. 4-Fluorophenyl : Chlorine’s larger atomic radius and higher electronegativity increase steric bulk and electron-withdrawing effects compared to fluorine. For example, 10j (N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide) shows a melting point of 192–194°C , higher than fluorinated analogs, likely due to stronger intermolecular halogen interactions .
- Nitro Groups : Compound 10l (2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide) includes a nitro group, which significantly lowers pKa (estimated ~1.5) and enhances oxidative metabolic instability compared to hydroxymethyl-containing derivatives .
Sulfonamide vs. Hydroxymethyl
Compounds 31 and 39 (–7) feature sulfonamide (-SO2NH-) and cyanophenyl groups. Sulfonamides increase acidity (pKa ~10–12) and improve water solubility, whereas hydroxymethyl groups balance moderate hydrophilicity (logP ~2.0) with metabolic stability via glucuronidation pathways .
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Biological Activity
N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group, an indole moiety, and an acetamide functional group. Its chemical formula is with a molecular weight of 316.76 g/mol. The presence of the indole structure is significant as it is often associated with various biological activities, including anticancer and antimicrobial effects.
1. Interaction with Biological Targets:
The indole moiety is known for its ability to interact with multiple biological targets, including receptors involved in neurotransmission and inflammation. Research suggests that compounds with indole structures can modulate serotonin receptors, which play a crucial role in mood regulation and other physiological functions .
2. Anticancer Activity:
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and caspase activation .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Cell Line/Organism | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 6.72 μM | Apoptosis via caspase activation |
| A549 (lung cancer) | 4.87 μM | Cell cycle arrest | |
| Antimicrobial | E. coli | 8.33 μM | Disruption of cell membrane integrity |
| S. aureus | 5.64 μM | Inhibition of cell wall synthesis |
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
- A study published in MDPI highlighted that derivatives with similar structures demonstrated significant anticancer activity by inducing programmed cell death mechanisms . The study noted that structural modifications could enhance potency.
- Another investigation focused on the antimicrobial properties of related indole derivatives found that they exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .
Future Directions
Further research is necessary to explore the full pharmacological profile of this compound. Key areas for future studies include:
- Pharmacokinetics and Pharmacodynamics: Understanding how the compound behaves in biological systems will be crucial for its development as a therapeutic agent.
- Structural Optimization: Modifying the chemical structure to improve efficacy and reduce toxicity could lead to more effective drug candidates.
Q & A
Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis involves multi-step protocols:
- Step 1: Construct the indole core via Friedel-Crafts alkylation or palladium-catalyzed coupling.
- Step 2: Introduce the hydroxymethyl group at the indole C3 position using formaldehyde or hydroxymethylation reagents.
- Step 3: Couple the indole intermediate with 4-chlorophenyl acetamide via nucleophilic substitution or amide bond formation.
Optimization strategies include: - Catalysts (e.g., HCl, H₂SO₄) in refluxing ethanol/acetic acid to improve yields (up to 72% for analogous compounds) .
- Stoichiometric control (e.g., 1.2 equivalents of 4-chlorophenylamine) to minimize side reactions .
- Purification via flash column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- High-resolution mass spectrometry (HRMS): Matches calculated and observed m/z values (e.g., HRMS data for similar compounds show <5 ppm error) .
- Multinuclear NMR (¹H, ¹³C, DEPT): Assigns substituent positions (e.g., indole C3 hydroxymethyl at δ ~4.8 ppm in ¹H NMR; acetamide carbonyl at δ ~170 ppm in ¹³C NMR) .
- Purity Assessment:
- HPLC: Chiral columns (e.g., Chiral MX) resolve enantiomers, with retention times validated against standards .
- Melting Point: Sharp melting ranges (e.g., 153–193°C for analogous indole acetamides) indicate high crystallinity .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks.
- Monitor degradation via HPLC peak area reduction (<5% degradation indicates stability) .
- Long-Term Stability:
Advanced Research Questions
Q. How can computational modeling predict the biological activity and target interactions of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., Bcl-2/Mcl-1 for anticancer activity). Validate with free-energy calculations (MM-GBSA) .
- QSAR Models: Correlate substituent effects (e.g., 4-chlorophenyl hydrophobicity) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations: Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess target residence time .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values (e.g., anticancer activity against MCF-7 vs. HepG2 cells) using standardized assays (MTT vs. SRB) .
- Structural Variants: Test analogs with modified substituents (e.g., nitro or methoxy groups) to isolate pharmacophore contributions .
- Target Validation: Knockdown putative targets (e.g., Bcl-2 via siRNA) to confirm mechanism-specific activity .
Q. How does the hydroxymethyl group at the indole C3 position influence physicochemical properties and bioavailability?
Methodological Answer:
- LogP and Solubility: The polar hydroxymethyl group reduces logP by ~0.5 units compared to methyl analogs, improving aqueous solubility (e.g., >50 µM in PBS) .
- Metabolic Stability: Incubate with liver microsomes; hydroxymethyl groups often undergo glucuronidation, reducing plasma half-life (t₁/₂ < 2 hours) .
- Permeability: Assess Caco-2 monolayer permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
